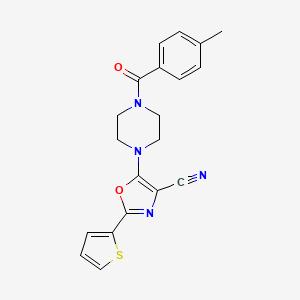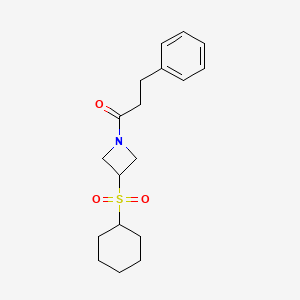
1-(3-(Ciclohexilsulfonil)azetidin-1-il)-3-fenilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Aplicaciones Científicas De Investigación
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The azetidine ring can be used as a building block for the synthesis of polymers and other materials with desirable properties.
Biological Studies: The compound can be used in studies to understand the behavior of azetidine-containing molecules in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidine-3-one as a starting material, which undergoes a series of reactions including sulfonylation and alkylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyclohexylsulfonyl group and the azetidine ring are likely to play key roles in these interactions, potentially affecting enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives such as:
- 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
Uniqueness
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is unique due to the presence of both the cyclohexylsulfonyl group and the phenylpropanone moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other azetidine derivatives, making it a compound of particular interest for further study.
Propiedades
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c20-18(12-11-15-7-3-1-4-8-15)19-13-17(14-19)23(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNUEKGNZIZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
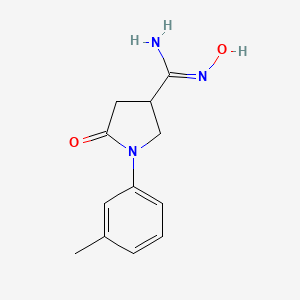
![N-(8-Pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)prop-2-enamide](/img/structure/B2522601.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
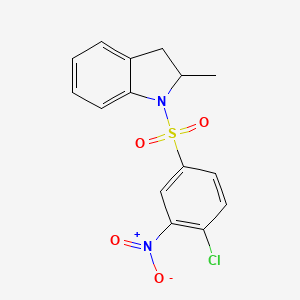
![2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2522607.png)
![5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2522608.png)
![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)
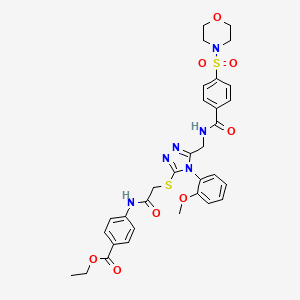
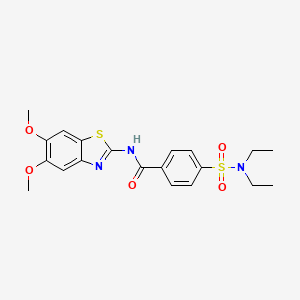
![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)
![(2Z)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2522621.png)
